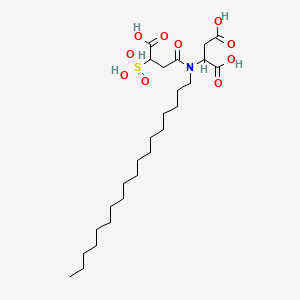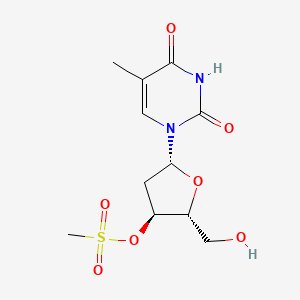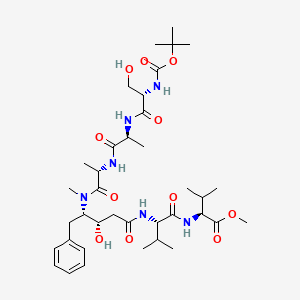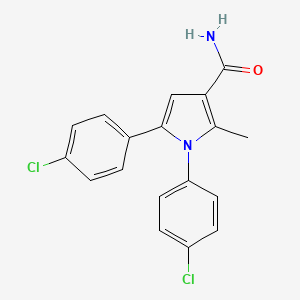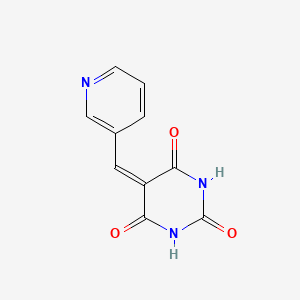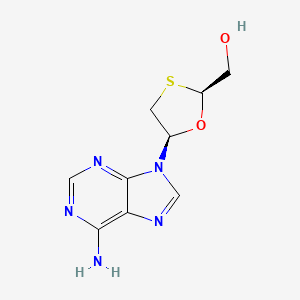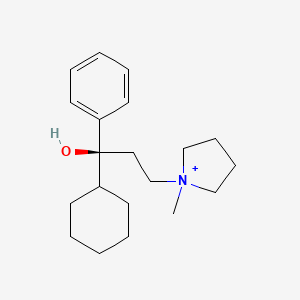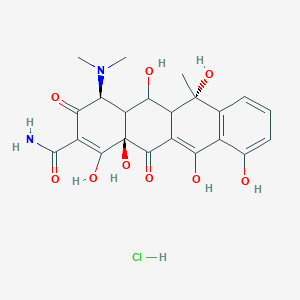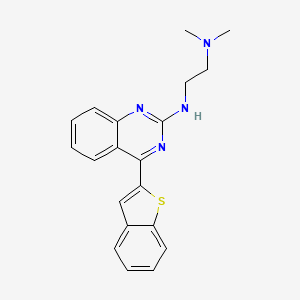
1,2-Ethanediamine, N'-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- is a complex organic compound that features a quinazoline and benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and benzothiophene intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include:
Quinazoline derivatives: These are often synthesized through cyclization reactions involving anthranilic acid derivatives.
Benzothiophene derivatives: These can be prepared via Friedel-Crafts acylation followed by cyclization.
The final coupling reaction usually requires a catalyst and may involve conditions such as elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides and benzothiophene sulfoxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline and benzothiophene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline or benzothiophene rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The unique electronic properties of the quinazoline and benzothiophene moieties make this compound useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl)-N,N-dimethyl-: Lacks the quinazoline moiety.
1,2-Ethanediamine, N’-(2-quinazolinyl)-N,N-dimethyl-: Lacks the benzothiophene moiety.
1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N-methyl-: Has only one methyl group on the nitrogen atom.
Uniqueness
The presence of both the quinazoline and benzothiophene moieties in 1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- makes it unique compared to similar compounds. This dual functionality can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research fields.
Properties
CAS No. |
124959-62-2 |
|---|---|
Molecular Formula |
C20H20N4S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-[4-(1-benzothiophen-2-yl)quinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C20H20N4S/c1-24(2)12-11-21-20-22-16-9-5-4-8-15(16)19(23-20)18-13-14-7-3-6-10-17(14)25-18/h3-10,13H,11-12H2,1-2H3,(H,21,22,23) |
InChI Key |
HYSZURUKXLLNHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



